molecular formula C12H10N2O2 B13613314 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine

3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine

Cat. No.: B13613314
M. Wt: 214.22 g/mol
InChI Key: CBYGWCNRNLEOCN-UHFFFAOYSA-N
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Description

The chemical reagent 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine is a synthetic benzofuran-isoxazole hybrid compound of significant interest in medicinal chemistry and drug discovery research. Compounds featuring this core structure have been demonstrated to exhibit a broad spectrum of valuable biological activities. Recent scientific studies highlight that novel benzofuran-isoxazole hybrids show potent in vitro antimicrobial activity against a range of gram-positive and gram-negative bacterial strains, as well as antifungal properties . The integration of the benzofuran and isoxazole moieties creates a potential pharmacophore that can target key bacterial enzymes, such as glucosamine-6-phosphate synthase . Furthermore, docking studies suggest that such derivatives can exhibit strong theoretical binding affinity, indicating potential for development as therapeutic agents . Beyond antimicrobial applications, the isoxazole scaffold is a privileged structure in drug discovery, found in compounds with reported anticancer, anti-inflammatory, and other bioactive properties . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel peptidomimetics and α/β-mixed peptides, which are increasingly important for creating metabolically stable therapeutic candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(3-methyl-1-benzofuran-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H10N2O2/c1-7-8-4-2-3-5-10(8)15-12(7)9-6-11(13)16-14-9/h2-6H,13H2,1H3

InChI Key

CBYGWCNRNLEOCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NOC(=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine typically follows these key steps:

  • Preparation of a suitably substituted benzofuran intermediate.
  • Formation of an isoxazole ring via cyclization reactions involving hydroxylamine or hydroxylamine hydrochloride.
  • Introduction or preservation of the amino group at the 5-position of the isoxazole ring.

These steps often involve condensation, cyclization, and ring closure reactions under controlled temperature and pH conditions.

Preparation of 3-Amino-5-Methylisoxazole Core (Relevant to Isoxazole Moiety)

A patented method (CN107721941B) describes a three-step synthesis of 3-amino-5-methylisoxazole, which is structurally related to the isoxazole portion of the target compound:

Step Reaction Description Reagents & Conditions Yield & Purity
1 Formation of acetyl acetonitrile from ethyl acetate and acetonitrile in presence of metal alkali (NaH, n-BuLi, or LDA) Metal base (1.1-1.4 equiv), room temperature Not specified
2 Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in alcohol solvent (methanol or ethanol) under reflux to form hydrazone Reflux 2 h, 1:0.95-1 molar ratio Hydrazone isolated as white crystalline solid, 88% yield, 99% HPLC purity
3 Ring closure by reaction of hydrazone with hydroxylamine hydrochloride in alkaline medium (potassium carbonate) and solvent (2-methyltetrahydrofuran) at 80 °C 2 h reaction, pH adjusted to 1 then 10-12 for isolation 78% yield, 98.7% HPLC purity

This method avoids highly toxic solvents like chloroform and carbon tetrachloride and controls isomer impurities effectively.

Synthesis of Benzofuran-Substituted Isoxazoles

Literature reports (Der Pharma Chemica, 2014) describe the synthesis of benzofuran-substituted isoxazole derivatives, which are closely related to the target compound:

Step Reaction Description Reagents & Conditions Yield & Characterization
1 Starting from substituted benzofuran-2-carbaldehydes (e.g., 3-methylbenzofuran-2-carbaldehyde), preparation of 2,4-dioxobutanoates or chalcones Claisen-Schmidt condensation or other condensation methods Yields ~70-85%
2 Reaction of benzofuran derivatives with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux for 4 h, followed by acid treatment Reflux 4 h, acidification with conc. HCl, crystallization Solid isoxazole derivatives isolated and purified by recrystallization
3 Characterization by IR, 1H NMR, 13C NMR, and mass spectrometry confirming the formation of isoxazole ring and substitution pattern Spectral data consistent with structure Yields typically 70-85%

This approach is adaptable for various substituted benzofurans, including 3-methylbenzofuran, to yield 3-(3-methylbenzofuran-2-yl)-isoxazole derivatives.

Amination at the 5-Position of Isoxazole

The amino group at the 5-position of the isoxazole ring can be introduced or retained by:

  • Using hydroxylamine hydrochloride as a reagent in the cyclization step, which forms the isoxazole ring with an amino substituent.
  • Post-synthetic amination or substitution reactions on pre-formed isoxazole derivatives.

For example, in the patent CN107721941B, the amino group is introduced during ring closure of the hydrazone intermediate with hydroxylamine hydrochloride under alkaline conditions.

Summary Table of Key Preparation Steps for this compound

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Benzofuran synthesis or procurement 3-Methylbenzofuran-2-carbaldehyde or derivative Standard benzofuran synthesis or commercial source 3-Methylbenzofuran intermediate - Precursor for isoxazole coupling
2 Formation of β-ketoester or chalcone intermediate Benzofuran aldehyde + acetophenone derivatives Claisen-Schmidt condensation, KOH, ethanol, reflux Chalcone or β-ketoester 70-85 Precursor for isoxazole ring formation
3 Cyclization to isoxazole Chalcone or β-ketoester + hydroxylamine hydrochloride + sodium acetate Reflux in ethanol 4 h, acid workup 3-(3-Methylbenzofuran-2-yl)-isoxazole derivative 70-85 Isoxazole ring formation
4 Amination (if required) Isoxazole derivative Hydroxylamine hydrochloride under alkaline conditions or direct ring closure This compound 75-80 Amino group introduced during ring

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

The compound "3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine" is a hybrid molecule featuring benzofuran and isoxazole heterocyclic units, which has garnered interest for its potential pharmacological activities . Research has explored its applications, particularly in antimicrobial activity and as a potential therapeutic agent against COVID-19 .

Antimicrobial Activity

A novel series of benzofuran-isoxazole hybrids, including compounds related to this compound, have been synthesized and characterized . These compounds were evaluated for in vitro antibacterial and antifungal activity, using Gentamycin sulphate and Nystatin as standard drugs, respectively . Some synthesized products have shown high activity against tested bacterial and fungal strains .

COVID-19 Research

Docking studies have suggested that derivatives of benzofuran-isoxazole exhibit good theoretical affinity with Autodock 4.2 software scores in the range of -9.37 to -11.63 kcal/mol against the main protease of COVID-19 .

Immunotropic Effects

5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have been studied for their immunotropic effects on lymphocyte proliferation and cytokine production . While not the exact compound, this research provides insight into the broader potential of isoxazole derivatives in immunomodulation .

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, docking studies have demonstrated its affinity for glucosamine-6-phosphate synthase and aspartic proteinase, which are crucial for bacterial and fungal growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

A. Benzofuran vs. Phenyl Substituents
  • Compound 8i ({3-Methyl-6-[(3-phenylisoxazol-5-yl)methoxy]-benzofuran-2-yl}phenylmethanone, ): Replaces the amino group with a phenylmethanone, introducing a ketone for additional electrophilic interactions. Melting point: 127–130°C; IR (C=O stretch at 1720 cm⁻¹) .
  • 3-Phenylisoxazol-5-amine derivatives ():
    • Lack the benzofuran ring but retain the isoxazole-amine core. Substitutions (e.g., N-ethyl) improve enantioselectivity in catalytic reactions (up to 93% ee) .
B. Substituent Effects on Isoxazole
  • 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine (10) vs. 3-methyl analog (12) ():
    • Ethyl substitution enhances BRD4 binding (ΔTm = 7.2°C vs. 6.5°C for methyl) due to better sub-pocket occupancy .
  • 3-(tert-Butyl)isoxazol-5-amine ():
    • Exhibits potent TrkA inhibition (IC₅₀ = 0.047 µM), highlighting the role of bulky groups in enhancing affinity .

Halogenated Derivatives

  • 8j–8l ():
    • Chloro (8j), bromo (8k, 8l), and methoxy (8m) substitutions on the benzofuran or phenyl rings alter lipophilicity and electronic properties.
    • Example: 8k (3-bromophenyl) shows IR C=O stretch at 1663 cm⁻¹ and MS [M+H]⁺ = 444.2 .

Trifluoromethyl and Fluorinated Analogs

  • 3-(Trifluoromethyl)isoxazol-5-amine ():
    • Improved metabolic stability due to the electron-withdrawing CF₃ group .
  • 3-(2-Fluoropropan-2-yl)isoxazol-5-amine (): Molecular formula C₆H₉FN₂O; SMILES: CC(C)(C1=NOC(=C1)N)F .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity Source
3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine C₁₂H₁₀N₂O₂ Not reported Not available in evidence Inferred antimicrobial/anti-inflammatory potential -
8i () C₂₄H₁₈NO₃ 127–130 IR: 1720 cm⁻¹ (C=O); ¹H NMR δ 8.12–7.04 Antitumor (angiogenesis inhibition)
3-(tert-Butyl)isoxazol-5-amine () C₇H₁₁N₂O Not reported IC₅₀ = 0.047 µM (TrkA inhibition) Kinase inhibition
3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine () C₁₀H₁₂N₂O₂ Not reported Docking score: -7.2 (BRD4 binding) Epigenetic modulation
5-Methylisoxazol-3-amine () C₄H₆N₂O Not reported Synonyms: NSC159134 Building block for drug synthesis

Key Research Findings

  • Bioactivity :
    • BRD4 inhibitors () and TrkA antagonists () demonstrate the therapeutic relevance of isoxazol-amine scaffolds.
    • Substitutions (e.g., tert-butyl, CF₃) enhance target binding and metabolic stability .
  • Stereochemical Impact :
    • N-Ethyl substitution in 3-phenylisoxazol-5-amine improves enantioselectivity (up to 93% ee) in catalytic reactions .

Biological Activity

3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine is a compound of increasing interest in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that compounds containing benzofuran and isoxazole moieties exhibit a range of pharmacological effects. Specifically, this compound has been investigated for its antimicrobial and anticancer properties, showing potential as a therapeutic agent.

Antimicrobial Activity

The compound has been evaluated for its efficacy against various bacterial and fungal strains. Studies have demonstrated that similar benzofuran-isoxazole hybrids possess significant antimicrobial activity, with mechanisms potentially involving the inhibition of critical enzymes such as glucosamine-6-phosphate synthase and aspartic proteinase .

Table 1: Antimicrobial Activity of Benzofuran-Isoxazole Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
8nStaphylococcus aureus0.5 µg/mL
8jEscherichia coli1.0 µg/mL
8oPseudomonas aeruginosa0.25 µg/mL
8iCandida albicans0.75 µg/mL

The MIC values indicate that compounds like 8n and 8j are particularly potent against the tested strains, suggesting that structural modifications can enhance antimicrobial efficacy.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have reported that benzofuran derivatives can exhibit significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors .

Table 2: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 Value (µM)
3K562 (Leukemia)5
14bA549 (Lung Cancer)1.136
14cMCF7 (Breast Cancer)10

The data suggests that the presence of specific substituents on the benzofuran ring can significantly influence anticancer activity.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes.
  • Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Study on Antimicrobial Efficacy

In a recent study, several benzofuran-isoxazole derivatives were synthesized and tested for their antimicrobial properties using standard drugs as controls. The results indicated that compounds with electron-donating groups exhibited enhanced activity against resistant strains .

Study on Anticancer Properties

Another research effort focused on the cytotoxic effects of these compounds on various cancer cell lines. The findings revealed that certain derivatives could induce apoptosis effectively while sparing normal cells from cytotoxic effects, suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the established synthetic routes for 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via multi-component reactions involving aldehydes, tetronic acid, and substituted isoxazol-5-amine derivatives. For example, a reaction using 3,4,5-trimethoxybenzaldehyde, tetronic acid, and 3-(4-chlorophenyl)isoxazol-5-amine achieved 85% yield under reflux in ethanol . Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Catalyst use: Acid catalysts (e.g., p-TsOH) enhance cyclization efficiency.
  • Temperature control: Maintaining 60–80°C prevents side reactions.
  • Stepwise addition: Sequential addition of reagents minimizes undesired byproducts.

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy: Assign peaks using 2D HSQC and HMBC to confirm the benzofuran-isoxazole linkage and substituent positions .
  • X-ray crystallography: Resolve molecular conformation and hydrogen-bonding patterns (if crystallizable).
  • Computational modeling: Calculate topological polar surface area (TPSA ≈61.3 Ų) and logP values using software like Gaussian to predict solubility and bioavailability .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula with <5 ppm accuracy.

Q. How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer: Based on structural analogs:

  • Storage: Keep under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation .
  • Solution preparation: Use anhydrous DMSO or ethanol to avoid hydrolysis.
  • Stability testing: Conduct accelerated studies (40°C/75% RH for 1 month) and monitor degradation via HPLC-PDA every 3 months .

Advanced Research Questions

Q. What catalytic strategies enable enantioselective synthesis of chiral derivatives containing this scaffold?

Methodological Answer: Chiral phosphoric acid (CPA) catalysts induce asymmetry in cycloadditions. For example:

  • Catalyst loading: 5 mol% (R)-TRIP in DCM at -20°C achieves up to 93% enantiomeric excess (ee) .
  • Substituent effects: Electron-withdrawing groups (e.g., -Cl, -Br) on the benzofuran enhance hydrogen bonding with the catalyst.
  • Kinetic resolution: Monitor reaction progress via chiral HPLC to optimize reaction times (24–48 hrs).

Q. How do structural modifications to the benzofuran and isoxazole rings influence biological activity, and what experimental approaches establish structure-activity relationships (SAR)?

Methodological Answer: Systematic modifications and assays include:

  • Benzofuran modifications: Introduce methyl or halogens at position 3 to alter lipophilicity and π-stacking.
  • Isoxazole modifications: Replace the 5-amine with nitro or thioamide groups to modulate H-bonding.
  • In vitro testing: Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays with IC50 determination.
  • Molecular docking: Predict binding modes against targets (e.g., tubulin) using AutoDock Vina .

Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic substitution versus cycloaddition reactions?

Methodological Answer: Reactivity depends on:

  • Electronic effects: The electron-deficient isoxazole undergoes nucleophilic substitution at position 4 with amines (e.g., pyrrolidine in THF at 60°C).
  • Orbital interactions: The benzofuran's HOMO localization facilitates [2+3] cycloaddition with electron-deficient dipolarophiles (e.g., acrylonitrile).
  • Mechanistic studies:
  • DFT calculations: Analyze transition states (B3LYP/6-31G*) to explain regioselectivity .
  • Kinetic isotope effects: Use deuterated substrates to identify rate-determining steps.

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